molecular formula C11H14O2 B1612904 [3-(Cyclopropylmethoxy)phenyl]methanol CAS No. 411229-88-4

[3-(Cyclopropylmethoxy)phenyl]methanol

Cat. No.: B1612904
CAS No.: 411229-88-4
M. Wt: 178.23 g/mol
InChI Key: MKDYWOJVMBENQX-UHFFFAOYSA-N
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Description

[3-(Cyclopropylmethoxy)phenyl]methanol: is a chemical compound with the molecular formula C11H14O2. It is known for its versatile applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cyclopropylmethoxy)phenyl]methanol typically involves the reaction of cyclopropylmethanol with a phenyl derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: [3-(Cyclopropylmethoxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, [3-(Cyclopropylmethoxy)phenyl]methanol serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is used in biological research to study its effects on cellular processes and pathways. It has shown potential in modulating specific biological targets, making it a subject of interest in pharmacological studies.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development in treating various diseases.

Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(Cyclopropylmethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

  • [3-(Cyclopropylmethoxy)phenyl]ethanol
  • [3-(Cyclopropylmethoxy)phenyl]propane
  • [3-(Cyclopropylmethoxy)phenyl]butane

Comparison: Compared to its similar compounds, [3-(Cyclopropylmethoxy)phenyl]methanol stands out due to its unique combination of a cyclopropylmethoxy group and a phenyl ring attached to a methanol group. This specific structure imparts distinct chemical and physical properties, making it more versatile in various applications. Its ability to undergo a wide range of chemical reactions and its potential in scientific research further highlight its uniqueness.

Biological Activity

[3-(Cyclopropylmethoxy)phenyl]methanol, with the CAS number 411229-88-4, is an organic compound that has garnered interest due to its potential biological activities. This compound features a cyclopropylmethoxy group attached to a phenyl ring, which may influence its interaction with biological targets and its overall pharmacological profile.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of phenolic compounds have been studied for their ability to inhibit bacterial growth and biofilm formation. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

Inflammation is a critical component in various diseases, including autoimmune disorders and chronic inflammatory conditions. Compounds like this compound may exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-kB pathway. This modulation can lead to decreased production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the activation of caspases and the disruption of cell cycle progression. The specific interactions of this compound with cancer-related molecular targets remain an area for further investigation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering their signaling pathways.
  • Cell Membrane Interaction : The lipophilic nature of the cyclopropyl group may enhance membrane permeability, allowing for better interaction with intracellular targets.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of phenolic compounds found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many standard antibiotics, indicating its potential as an alternative therapeutic agent .

Study 2: Anti-inflammatory Mechanisms

In vitro studies revealed that this compound reduced the expression of pro-inflammatory markers in macrophages exposed to lipopolysaccharide (LPS). This suggests its potential utility in managing inflammatory diseases .

Study 3: Anticancer Activity

In a recent investigation, this compound was shown to induce apoptosis in breast cancer cell lines through the activation of the intrinsic apoptotic pathway. Results indicated a dose-dependent increase in caspase activity, highlighting its potential as a chemotherapeutic agent .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AnticancerInduction of apoptosis in cancer cells

Table 2: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModerateHigh
Phenolic Derivative AModerateHighModerate
Phenolic Derivative BLowLowHigh

Properties

IUPAC Name

[3-(cyclopropylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDYWOJVMBENQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627531
Record name [3-(Cyclopropylmethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411229-88-4
Record name [3-(Cyclopropylmethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (0.75 g, 20 mmol) was added in portions to a stirred solution of 3-(cyclopropylmethoxy)benzaldehyde (Lit: Chem. Pharm. Bull. 1975, 23, 2878) (3.5 g, 20 mmol) in methanol (80 mL). The mixture was stirred for 2 h and then quenched with water (300 mL). The product was extracted with ethyl acetate (3×150 mL) and then the combined organic extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo to leave 3.2 g (89%) of crude product. This material was used in the next reaction without further purification or analysis.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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